4-(3-Fluorophenyl)-1-methoxyisoquinolin-5-ol
CAS No.: 656233-89-5
Cat. No.: VC15915228
Molecular Formula: C16H12FNO2
Molecular Weight: 269.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 656233-89-5 |
|---|---|
| Molecular Formula | C16H12FNO2 |
| Molecular Weight | 269.27 g/mol |
| IUPAC Name | 4-(3-fluorophenyl)-1-methoxyisoquinolin-5-ol |
| Standard InChI | InChI=1S/C16H12FNO2/c1-20-16-12-6-3-7-14(19)15(12)13(9-18-16)10-4-2-5-11(17)8-10/h2-9,19H,1H3 |
| Standard InChI Key | MSMOIOZMTYVZSK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)F |
Introduction
Synthesis and Characterization
While specific synthesis methods for 4-(3-Fluorophenyl)-1-methoxyisoquinolin-5-ol are not detailed in the available literature, compounds of similar structures often involve multi-step reactions starting from simpler isoquinoline derivatives. These reactions may include Friedel-Crafts acylation, Suzuki coupling, or other cross-coupling reactions to introduce the fluorophenyl group.
Characterization of such compounds typically involves spectroscopic methods like NMR (nuclear magnetic resonance) and mass spectrometry to confirm the structure and purity.
Biological Activity and Potential Applications
Although there is no specific information available on the biological activity of 4-(3-Fluorophenyl)-1-methoxyisoquinolin-5-ol, compounds with similar structures have shown potential in various therapeutic areas. For instance, isoquinoline derivatives have been explored for their anticancer, antimicrobial, and antiviral properties .
Given the presence of a fluorine atom and a methoxy group, this compound might exhibit unique pharmacokinetic properties, such as improved lipophilicity and solubility, which could enhance its bioavailability and interaction with biological targets.
Future Research Directions
Future studies on 4-(3-Fluorophenyl)-1-methoxyisoquinolin-5-ol should focus on its synthesis optimization, detailed characterization, and evaluation of its biological activities. This could involve:
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In Vitro Assays: Testing the compound against various cell lines to assess its anticancer or antimicrobial potential.
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In Vivo Studies: Evaluating its pharmacokinetics and efficacy in animal models.
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Molecular Docking: Investigating its interaction with specific biological targets to predict potential therapeutic applications.
These studies would provide valuable insights into the compound's potential as a therapeutic agent and guide further development.
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